molecular formula C8H5N3O2 B079943 8-Nitro-1,6-naphthyridine CAS No. 13058-76-9

8-Nitro-1,6-naphthyridine

Cat. No.: B079943
CAS No.: 13058-76-9
M. Wt: 175.14 g/mol
InChI Key: ZGGQHUMUFYVMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-1,6-naphthyridine is a heterocyclic compound characterized by a naphthyridine backbone substituted with a nitro group (-NO₂) at the 8-position. For instance, 5,5',8,8'-tetramethyl-2-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes N-oxidation to form stable nitro derivatives, suggesting that nitro groups can be introduced via oxidative pathways . Additionally, 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride (CAS 1187928-81-9) is highlighted as a critical reagent in heterocyclic synthesis, emphasizing the role of nitro-substituted naphthyridines in facilitating complex transformations . The nitro group’s electron-withdrawing nature likely enhances electrophilic reactivity, making such compounds valuable intermediates in medicinal and materials chemistry.

Properties

IUPAC Name

8-nitro-1,6-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-5-9-4-6-2-1-3-10-8(6)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQHUMUFYVMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key 1,6-Naphthyridine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications
This compound -NO₂ at C8 C₈H₅N₃O₂ Not explicitly listed Potential electrophilic reactivity, synthetic intermediate
3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride -NO₂ at C3, tetrahydro backbone C₈H₁₁Cl₂N₃O₂ 1187928-81-9 Reagent for heterocyclic synthesis
5-Chloro-8-fluoro-1,6-naphthyridine -Cl at C5, -F at C8 C₈H₃ClFN₂ 1374652-06-8 Halogenated analog for cross-coupling reactions
5-Chloro-8-iodo-1,6-naphthyridine -Cl at C5, -I at C8 C₈H₄ClIN₂ 107484-69-5 Heavy halogen for Suzuki-Miyaura couplings

Nitro-Substituted Derivatives

  • N-Oxidation Pathways : The nitro group in 1,6-naphthyridines can be introduced via N-oxidation. For example, tetramethyl-substituted derivatives undergo oxidation to form stable nitro analogs, though yields are unspecified .

Halogenated Derivatives

  • Direct Halogenation : Halogens (Cl, F, I) are introduced via electrophilic substitution or cross-coupling precursors. For instance, 5-Chloro-8-iodo-1,6-naphthyridine (CAS 107484-69-5) is synthesized for applications in metal-catalyzed reactions .

Reactivity and Stability

  • Nitro vs. Halogens :
    • The nitro group’s strong electron-withdrawing effect increases electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution (unlike halogens, which are typically leaving groups).
    • Halogenated derivatives (e.g., 5-Chloro-8-fluoro-1,6-naphthyridine ) exhibit superior stability in cross-coupling reactions compared to nitro analogs, which may decompose under harsh conditions .
  • Hydrogenation Sensitivity : Tetrahydro derivatives like 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride show enhanced solubility and stability due to reduced aromaticity, making them preferable in solution-phase reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.